Ethyl 3-oxo-2-(thiophene-2-carbonyl)butanoate
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Description
Ethyl 3-oxo-2-(thiophene-2-carbonyl)butanoate is a chemical compound with the molecular formula C11H12O4S . It contains a total of 28 bonds, including 16 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 3 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 aliphatic ester, 1 aliphatic ketone, 1 aromatic ketone, and 1 Thiophene .
Synthesis Analysis
The synthesis of thiophene derivatives, such as Ethyl 3-oxo-2-(thiophene-2-carbonyl)butanoate, has been a topic of interest in recent years . Various strategies have been employed, including heterocyclization of different substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The molecular structure of Ethyl 3-oxo-2-(thiophene-2-carbonyl)butanoate is characterized by a five-membered thiophene ring, an ester group, and a ketone group . The molecule has a total of 28 bonds, including 16 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 3 double bonds, 5 aromatic bonds .Future Directions
properties
IUPAC Name |
ethyl 3-oxo-2-(thiophene-2-carbonyl)butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4S/c1-3-15-11(14)9(7(2)12)10(13)8-5-4-6-16-8/h4-6,9H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GURISBRCVITOPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C)C(=O)C1=CC=CS1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384110 |
Source
|
Record name | Ethyl 3-oxo-2-(thiophene-2-carbonyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-oxo-2-(thiophene-2-carbonyl)butanoate | |
CAS RN |
13892-51-8 |
Source
|
Record name | Ethyl 3-oxo-2-(thiophene-2-carbonyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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